molecular formula C24H27O4P B042654 Tris(3,5-xylenyl)phosphate CAS No. 25653-16-1

Tris(3,5-xylenyl)phosphate

Cat. No. B042654
CAS RN: 25653-16-1
M. Wt: 410.4 g/mol
InChI Key: LLPMAOBOEQFPRE-UHFFFAOYSA-N
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Description

Tris(3,5-xylenyl)phosphate is an aryl phosphate used as a commercial flame retardant . It can also be used in fireproof OMTI type lubricating oil .


Molecular Structure Analysis

The molecular formula of Tris(3,5-xylenyl)phosphate is C24H27O4P . It has an average mass of 410.443 Da and a mono-isotopic mass of 410.164703 Da . The molecule contains 58 bonds in total, including 31 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphate .


Physical And Chemical Properties Analysis

Tris(3,5-xylenyl)phosphate has a density of 1.2±0.1 g/cm3, a boiling point of 490.8±45.0 °C at 760 mmHg, and a flash point of 263.8±49.1 °C . It has a molar refractivity of 116.6±0.3 cm3, a polar surface area of 55 Å2, a polarizability of 46.2±0.5 10-24 cm3, and a molar volume of 355.5±3.0 cm3 .

Scientific Research Applications

  • Enzymatic Studies : It is used in studying the conversion of uracil and orotate to uridine 5'-phosphate by enzymes in lactobacilli (Crawford, Kornberg, & Simms, 1957).

  • Chromatography : Employed in capillary chromatography to identify over 40 phenol derivatives in coal-tar phenol products and xylenols (Buryan, Mačák, & Nabivach, 1978).

  • Photosensitive Materials : Used as an acid generator in thermodeveloping type photosensitive materials, yielding bisaryl compound and phosphoric acid monoaryl ester after photoirradiation (Naito, Sugao, Sugiyama, & Kobayashi, 1998).

  • Extraction of Arsenic : Utilized for quantitative extraction of arsenic(III) from hydrochloric acid and lithium chloride solutions (Kalyanaraman & Khopkar, 1977).

  • Environmental Monitoring : A target compound in the study of organophosphate flame retardants in the Great Lakes basin (Salamova, Ma, Venier, & Hites, 2014).

  • Atmospheric Studies : Found in airborne particles over the Pacific, Indian, Arctic, and Southern Oceans as a flame retardant and plasticizer (Möller et al., 2012).

  • Consumer Products : Used in consumer products as a flame retardant (Ospina et al., 2018).

  • Toxicity Studies : Investigated for its acute toxicity in various mammals and chickens, showing no toxic effects in short-term tests (Bondy, Field, Worden, & Hughes, 1960).

Safety And Hazards

Tris(3,5-xylenyl)phosphate is toxic by ingestion and skin absorption when pure . It produces phosphorus oxide gases during combustion . The primary hazard is a threat to the environment, and immediate steps should be taken to limit its spread to the environment . It easily penetrates soil to contaminate groundwater and nearby waterways .

properties

IUPAC Name

tris(3,5-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-7-17(2)11-22(10-16)26-29(25,27-23-12-18(3)8-19(4)13-23)28-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
Source PubChem
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InChI Key

LLPMAOBOEQFPRE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C
Source PubChem
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID10274134
Record name Tris(3,5-xylenyl)phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(3,5-xylenyl)phosphate
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Boiling Point

290 °C at 10 mm Hg
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Solubility

Sol in acetic acid
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Density

Inflammable; pour point= -60 °C; density= 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000002 [mmHg]
Record name Tris(3,5-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Product Name

Tris(3,5-xylenyl)phosphate

Color/Form

Wax

CAS RN

25653-16-1
Record name Phenol, 3,5-dimethyl-, 1,1′,1′′-phosphate
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Record name 3, (C8H9O)3PO
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Record name Tris(3,5-xylenyl)phosphate
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Record name Tris(3,5-xylyl) phosphate
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Melting Point

46 °C
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Chupeau, N Bonvallot, F Mercier, B Le Bot… - International journal of …, 2020 - mdpi.com
We aimed to identify high-priority organophosphorus flame retardants for action and research. We thus critically reviewed literature between 2000 and 2019 investigating …
Number of citations: 58 www.mdpi.com
C Xu, C Zhang, Y Liu, H Ma, F Wu… - Environmental Health …, 2023 - ehp.niehs.nih.gov
Background: Amniogenesis is a key event in biochemical pregnancy, and its failure may result in human embryonic death. However, whether and how environmental chemicals affect …
Number of citations: 1 ehp.niehs.nih.gov
H Li, Z Lao, Y Liu, Y Feng, A Song, J Hu, Z Liao… - Science of The Total …, 2023 - Elsevier
Mechanisms underlying the plant uptake, accumulation, and translocation of organophosphate esters (OPEs) and brominated flame retardants (BFRs) in field environments remain …
Number of citations: 2 www.sciencedirect.com
YS Liu, HR Li, ZL Lao, ST Ma, ZC Liao, AM Song… - Environmental …, 2023 - Elsevier
In the past decade, organophosphate esters (OPEs) undergo rapid increase in production and use. Meanwhile, owing to their additive property, OPEs exhibit liability to escape from …
Number of citations: 3 www.sciencedirect.com
Z Lao, H Li, Z Liao, Y Liu, G Ying, A Song, M Liu… - Science of The Total …, 2023 - Elsevier
Recent regulations on the use of brominated flame retardants (BFRs, especially polybrominated diphenyl ethers, PBDEs) have led a sharp increase in the use of organophosphate …
Number of citations: 6 www.sciencedirect.com
X Wang, BF Hales, B Robaire - Reproductive Toxicology, 2021 - Elsevier
Flame retardants have been added to a variety of consumer products and are now found ubiquitously throughout the environment. Epidemiological, in vivo, and in vitro studies have …
Number of citations: 11 www.sciencedirect.com
L Andeobu, S Wibowo, S Grandhi - International Journal of Hygiene and …, 2023 - Elsevier
Globally, e-waste is the fastest growing and most valuable waste-stream. While countries worldwide are increasingly acknowledging the e-waste problem and introducing policies and …
Number of citations: 3 www.sciencedirect.com
M Commonly - Int. J. Environ. Res. Public Health, 2020
Number of citations: 0
Z Chupeau - 2022 - theses.fr
Les retardateurs de flamme organophosphorés (RFOP) sont utilisés principalement en remplacement de certains retardateurs de flammes bromés interdits depuis le début des années …
Number of citations: 6 www.theses.fr

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